Oxycarboxin
Overview
Description
Oxycarboxin is an organic chemical compound primarily used in agriculture to protect crops from fungal diseases. It was first marketed by Uniroyal in 1969 under the brand name Plantvax . The compound is an anilide, combining a heterocyclic acid with aniline, and acts as an inhibitor of succinate dehydrogenase (SDHI) .
Mechanism of Action
Target of Action
Oxycarboxine, an organic chemical used in agriculture, primarily targets the enzyme succinate dehydrogenase (SDHI) . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, which are essential for energy production in cells .
Mode of Action
Oxycarboxine acts by inhibiting succinate dehydrogenase (SDHI). It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from doing so . This interaction disrupts the normal functioning of the enzyme, leading to changes in cellular energy production .
Biochemical Pathways
The primary biochemical pathway affected by oxycarboxine is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle) and the electron transport chain . These pathways are critical for energy production in cells. By inhibiting succinate dehydrogenase, oxycarboxine disrupts these pathways, leading to a decrease in energy production .
Result of Action
The primary result of oxycarboxine’s action is the inhibition of energy production in cells. By binding to succinate dehydrogenase and preventing the normal functioning of the tricarboxylic acid cycle and the electron transport chain, oxycarboxine causes a decrease in the production of ATP, the main energy currency of cells . This can lead to cell death, which is why oxycarboxine is effective as a fungicide .
Biochemical Analysis
Biochemical Properties
Oxycarboxine plays a significant role in biochemical reactions. It acts as an inhibitor of succinate dehydrogenase (SDHI), a key enzyme in the tricarboxylic acid cycle . By binding to the quinone reduction site of the enzyme complex, Oxycarboxine prevents ubiquinone from doing so, thereby disrupting the tricarboxylic acid cycle and the electron transport chain .
Cellular Effects
The inhibition of succinate dehydrogenase by Oxycarboxine has profound effects on various types of cells and cellular processes. As succinate dehydrogenase plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, its inhibition disrupts these processes, leading to a decrease in ATP production and potentially inducing cellular stress .
Molecular Mechanism
Oxycarboxine exerts its effects at the molecular level primarily through its interaction with succinate dehydrogenase. It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding . This inhibits the function of succinate dehydrogenase, disrupting the tricarboxylic acid cycle and the electron transport chain .
Metabolic Pathways
Oxycarboxine is involved in the metabolic pathway related to the tricarboxylic acid cycle. By inhibiting succinate dehydrogenase, it disrupts this pathway, potentially affecting metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of Oxycarboxine is likely to be widespread due to its small size and lipophilic nature, allowing it to diffuse across cell membranes. Its primary site of action is the mitochondria, where succinate dehydrogenase is located .
Preparation Methods
Oxycarboxin is synthesized through the oxidation of carboxin. The process begins with the treatment of ethyl 2-chloroacetoacetate with 2-mercaptoethanol and a base, followed by cyclization and water removal under acidic conditions. The resultant ethyl ester of the 1,4-oxathiine heterocycle is then formed into an amide with aniline using standard conditions via the carboxylic acid and acid chloride. The synthesis is completed by treatment with 30% hydrogen peroxide in acetic acid .
Chemical Reactions Analysis
Oxycarboxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: this compound can be reduced under specific conditions to yield different derivatives.
Scientific Research Applications
Oxycarboxin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to fungal diseases and their control mechanisms.
Medicine: Investigated for its potential use in developing antifungal medications.
Industry: Utilized in agriculture to protect crops from fungal diseases, particularly rust diseases.
Comparison with Similar Compounds
Oxycarboxin is similar to other SDHI inhibitors, such as carboxin. it is unique due to its specific chemical structure and the particular way it inhibits succinate dehydrogenase. Other similar compounds include:
Carboxin: Another SDHI inhibitor with a slightly different chemical structure.
Boscalid: A fungicide that also inhibits succinate dehydrogenase but has a different chemical composition.
Flutolanil: Another SDHI inhibitor used in agriculture.
Properties
IUPAC Name |
6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-9-11(18(15,16)8-7-17-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKQAFGQBKLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)(=O)CCO1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034792 | |
Record name | Oxycarboxin | |
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Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or white solid; [HSDB] | |
Record name | Oxycarboxin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6485 | |
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Flash Point |
219 °C | |
Record name | OXYCARBOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4), In water, 1,400 mg/L at 25 °C, 83.7 g/L in acetone, 8.8 g/L in hexane | |
Record name | SID26729848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | OXYCARBOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.41 g/cu cm | |
Record name | OXYCARBOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg], 4.2X10-8 mm Hg | |
Record name | Oxycarboxin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6485 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | OXYCARBOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Oxycarboxin inhibited the growth of rhizobia in vitro at concentration of 19 ug/mL. Growth inhibition appeared to be primarily due to inhibition of respiration. The effect of oxycarboxin was more pronounced on RNA. Inhibition was transitory and the bacterium overcame this initial inhibition without mutation., /Oxycarboxin inhibits/ oxidative metabolism and succinic dehydrogenase in mitochondria of liver and bone., Oxycarboxin inhibits oxidative metabolism and specifically succinate dehydrogenase activity in both fungal and vertebrate mitochondria, but the potency was much higher against the enzyme from the target species (Rhizoctonia solani, I50 = 6.8 uM; Ustilago maydis, I50 = 8.0 uM) than vertebrates (rat and mouse liver , I50 = 50-100 uM). It is less potent than carboxin as an inhibitor of complex II in both fungi and vertebrates. | |
Record name | OXYCARBOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OFF-WHITE CRYSTALS, White solid | |
CAS No. |
5259-88-1 | |
Record name | Oxycarboxine | |
Source | CAS Common Chemistry | |
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Record name | Oxycarboxin [ANSI:BSI:ISO] | |
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Record name | OXYCARBOXIN | |
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Record name | Oxycarboxin | |
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Record name | Oxycarboxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.697 | |
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Record name | OXYCARBOXIN | |
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Record name | OXYCARBOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
119.5 to 121.5 °C | |
Record name | OXYCARBOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What specific plant disease does Oxycarboxine show efficacy against, as described in the provided research?
A1: Oxycarboxine demonstrates efficacy against crown rust, specifically caused by the fungal pathogen Puccinia coronata f. sp. lolii (synonym: Puccinia lolii Niels.) in ryegrass. [] This fungal disease can significantly impact the yield and quality of ryegrass, a valuable forage crop.
Q2: How does the application of Oxycarboxine impact the yield of ryegrass infected with crown rust?
A2: The research indicates that Oxycarboxine application leads to both a quantitative and qualitative improvement in the forage yield of ryegrass by effectively controlling the crown rust pathogen. [] This suggests that Oxycarboxine not only reduces the severity of the disease but also contributes to healthier plant growth and higher quality forage.
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